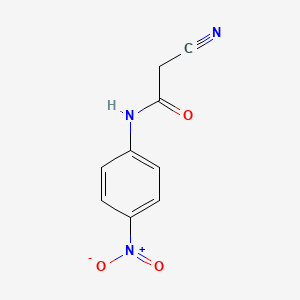

2-氰基-N-(4-硝基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

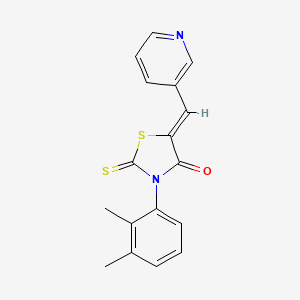

2-cyano-N-(4-nitrophenyl)acetamide is a chemical compound that has been studied for its potential use in various synthetic applications. The compound is characterized by the presence of a cyano group and a nitrophenyl group attached to an acetamide moiety. This structure makes it a versatile intermediate for the synthesis of a range of chemical entities, including heterocyclic compounds and hydroxamic acids.

Synthesis Analysis

The synthesis of related compounds has been demonstrated in several studies. For instance, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate has been used for the Lossen rearrangement, which is a method to synthesize hydroxamic acids and ureas from carboxylic acids without racemization and under mild conditions . This process is environmentally friendly and cost-effective due to the recyclability of byproducts. Another study describes the use of 2-cyano-N-(4-sulfamoylphenyl) acetamide as a synthon for creating polyfunctionalized heterocyclic compounds . These methods highlight the utility of cyano and nitrophenyl groups in facilitating complex chemical transformations.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-cyano-N-(4-nitrophenyl)acetamide has been investigated to understand their properties better. For example, the crystal and molecular structure of 3-acetamido-4-(cyclooctylamino)nitrobenzene, a compound with a similar nitrophenyl acetamide structure, has been determined, revealing distorted eight-membered rings and hydrogen bonding patterns . These structural insights are crucial for predicting the behavior of such compounds in various chemical reactions.

Chemical Reactions Analysis

The reactivity of compounds with cyano and nitrophenyl groups has been explored in the context of synthesizing novel entities. The active ester α-cyano-4-nitrostyrene-β-yl acetate, for example, has been used to synthesize bis(4-nitrophenyl)pentenedinitrile, a compound with an intense blue color in solution, indicating its potential as a captodative olefin . Such reactions underscore the diverse chemical reactivity that can be harnessed from these functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-cyano-N-(4-nitrophenyl)acetamide derivatives are influenced by their molecular structure. The presence of cyano and nitro groups can affect the acidity, solubility, and optical properties of these compounds. For instance, the bis(4-nitrophenyl)pentenedinitrile has a pKa of 3.5, indicating strong acidity, and its anion form exhibits a distinct blue color . The synthesis of 2-(4-cyano-3-fluorophenoxy)-N-(substituted phenyl) acetamides further illustrates the structural diversity and the corresponding variation in properties such as elemental composition and spectral characteristics .

科学研究应用

溶剂致变色性研究

2-氰基-N-(4-硝基苯基)乙酰胺因其溶剂致变色性而受到研究。Krivoruchka 等人 (2004) 探讨了该分子如何与亲质子溶剂形成一个复合物,该复合物由分叉的 H 键稳定,并且平衡受温度、相态和介质性质的影响。这项研究增强了对杂芳族化合物中溶剂致变色性的理解 (Krivoruchka 等人,2004)。

杂环合成

Gouda (2014) 讨论了使用 2-氰基-N-(4-磺酰氨基苯基)乙酰胺作为合成多官能杂环化合物的构建模块。这篇综述提供了对其合成、反应性和反应的见解,为开发 novel 杂环化合物提供了一条途径 (Gouda,2014)。

抗癌和抗氧化特性

对含硝基苯基基团的杂环的研究表明了潜在的抗癌和抗氧化应用。Sayed 等人 (2021) 合成了各种带有 4-硝基苯基基团的杂环,对某些癌细胞系表现出中度至强活性。这项研究为进一步探索抗癌和抗氧化剂打开了大门 (Sayed 等人,2021)。

非线性光学性质

该化合物的衍生物的非线性光学性质也已得到研究。Mahalakshmi 等人 (2002) 研究了 3-硝基乙酰苯胺(一种相关化合物)作为有机非线性光学材料的潜力。这项研究有助于开发用于光学应用的新材料 (Mahalakshmi 等人,2002)。

杂环合成

此外,使用该化合物作为中间体的各种杂环的合成一直是人们感兴趣的课题。例如,Begunov 和 Valyaeva (2015) 报道了从衍生物中合成用于聚苯并咪唑的新型 AB 型单体,表明其在聚合物化学中的用途 (Begunov 和 Valyaeva,2015)。

安全和危害

2-cyano-N-(4-nitrophenyl)acetamide is considered hazardous . It has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

未来方向

The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents . The diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists in the last decade .

作用机制

Target of Action

2-Cyano-N-(4-nitrophenyl)acetamide is a derivative of cyanoacetamide . Cyanoacetamide derivatives are considered privileged structures and are one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Mode of Action

The mode of action of 2-cyano-N-(4-nitrophenyl)acetamide involves its interaction with its targets, leading to various changes. For instance, it was reported that treatment of 2-cyano-N-(2-nitrophenyl) acetamide with 1,4-dithiane-2,5-diol in boiling ethanol containing a catalytic amount of triethylamine furnished 2-amino-N-(2-nitrophenyl)thiophene-3-carboxamide .

Biochemical Pathways

Cyanoacetamide derivatives, in general, are known to be involved in the formation of biologically active novel heterocyclic moieties .

Pharmacokinetics

The compound’s molecular weight is 20517 , which could influence its pharmacokinetic properties.

Result of Action

Many derivatives of cyanoacetamide have been reported to exhibit diverse biological activities , suggesting that 2-cyano-N-(4-nitrophenyl)acetamide may also have significant biological effects.

Action Environment

It’s worth noting that the compound’s storage temperature is ambient , which could potentially influence its stability and efficacy.

属性

IUPAC Name |

2-cyano-N-(4-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c10-6-5-9(13)11-7-1-3-8(4-2-7)12(14)15/h1-4H,5H2,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIZKBWOSZUORJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CC#N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3018798.png)

![4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-2-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine](/img/structure/B3018799.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B3018800.png)

![2-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B3018801.png)

![N-[(1,2-dimethylindol-5-yl)methyl]butanamide](/img/structure/B3018805.png)

![1-(4-Methoxybenzyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B3018808.png)

![N-[2-[3-(Hydroxymethyl)-3-methylpiperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B3018810.png)

![(2E)-7-chloro-2-[(2-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B3018815.png)

![N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]but-2-ynamide](/img/structure/B3018816.png)

![5'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-amine hydrochloride](/img/structure/B3018817.png)